![molecular formula C22H18ClN3O3 B2496797 4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol CAS No. 899746-80-6](/img/structure/B2496797.png)
4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This molecule belongs to a class of compounds that feature complex heterocyclic structures incorporating elements such as pyrazole, benzoxazin, and chlorophenol units. These compounds are often studied for their potential in various applications due to unique physical and chemical properties resulting from their intricate structures.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic compounds and involving steps such as alkylation, cyclization, and condensation reactions. Advanced techniques such as microwave irradiation and specific catalysts may be employed to enhance reaction rates and yields (Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure and spectroscopic data can be obtained using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR. Computational methods such as DFT (Density Functional Theory) calculations are also crucial for predicting molecular geometry, vibrational frequencies, and electronic properties. These analyses provide insights into the molecular parameters such as bond lengths and angles, which are essential for understanding the compound's reactivity and properties (Viji et al., 2020).
Chemical Reactions and Properties
Compounds with similar structural motifs may undergo various chemical reactions, including nucleophilic substitutions and ring transformations. Their reactivity can be influenced by the presence of functional groups such as chloro, methoxy, and pyridinyl groups. Theoretical studies, including molecular docking and quantum chemical calculations, can predict biological activities based on molecular interactions (Kurasawa et al., 1988).
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Compounds structurally related to 4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol have been studied for their molecular structure and spectroscopic data through DFT calculations. These studies provide insights into the geometry, vibrational spectra, and potential energy distribution of the molecules. Molecular parameters such as bond length, bond angle, and intramolecular charge transfer are calculated to understand the compound's reactivity and interaction with biological molecules (Viji et al., 2020).
Synthesis and Evaluation of Antioxidant Additives
Research on similar compounds has explored their synthesis and evaluation as antioxidant additives, particularly for industrial applications like lubricating oils. This involves reactions with various chemicals to produce derivatives with potential antioxidant properties, demonstrating the versatility of these compounds in contributing to materials science (Amer et al., 2011).
Inhibition of Tumor Growth and Metastasis
Studies have synthesized novel terpyridine-skeleton molecules, demonstrating biological activities such as the inhibition of tumor growth and metastasis. These compounds, including modifications with methoxy groups, show significant potential in medical research for developing new therapeutic agents (Kwon et al., 2015).
Development of Photoluminescent Materials
Certain organometallic chromophores structurally related to the specified compound have been synthesized for use in photoluminescent materials. Their photophysical characterization indicates potential applications in fields like material science and optoelectronics, where their luminescent properties can be particularly valuable (Aiello et al., 2002).
Antimicrobial and Anticancer Activities
The synthesis and molecular docking studies of derivatives have shown promising anticancer and antimicrobial activities. These activities highlight the potential of such compounds in pharmaceutical research, aiming to develop new drugs with specific targeting capabilities (Katariya et al., 2021).
Propriétés
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-7-4-5-14-18-12-17(15-11-13(23)8-9-19(15)27)25-26(18)22(29-21(14)20)16-6-2-3-10-24-16/h2-11,18,22,27H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUWELBUQSRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)
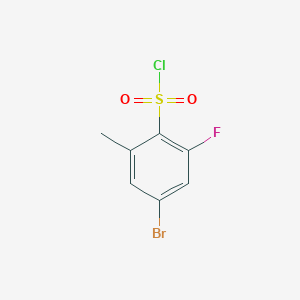
![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)
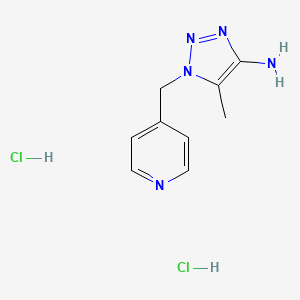
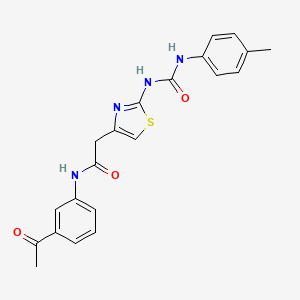
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
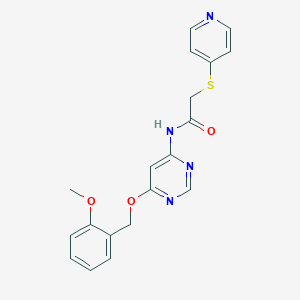
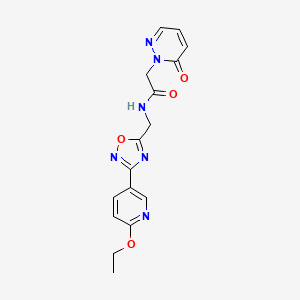
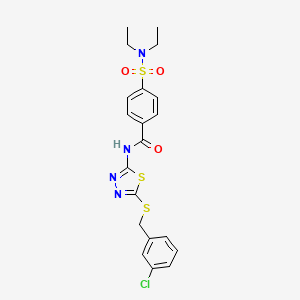
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)


![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)